Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate
Overview
Description
Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-methyl-5-amino-1,2-oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
Ethyl oxalyl chloride+3-methyl-5-amino-1,2-oxazoleBaseEthyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The compound can also modulate signaling pathways by binding to receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate
- Ethyl 2-[(3-methyl-1,2-oxazol-4-yl)amino]-2-oxoacetate
- Ethyl 2-[(3-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetate
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-13-8(12)7(11)9-6-4-5(2)10-14-6/h4H,3H2,1-2H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSAVMGEPMEQJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NO1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303171 | |
Record name | Ethyl [(3-methyl-1,2-oxazol-5-yl)amino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41230-59-5 | |
Record name | NSC157098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl [(3-methyl-1,2-oxazol-5-yl)amino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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